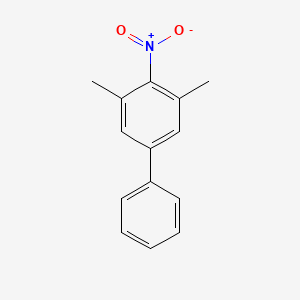

1,1'-Biphenyl, 3,5-dimethyl-4-nitro-

Description

Contextual Significance of Substituted Biphenyl (B1667301) Scaffolds in Advanced Chemical Research

Substituted biphenyl scaffolds are a cornerstone in various fields of advanced chemical research, primarily due to their unique structural and electronic properties. The biphenyl framework, consisting of two phenyl rings linked by a single bond, provides a rigid yet conformationally flexible backbone that is central to the design of molecules with specific functions. This structural motif is prevalent in medicinally active compounds, marketed drugs, and natural products. researchgate.net

In the realm of medicinal chemistry, the biphenyl unit is a key component in the development of therapeutics for a range of diseases. For instance, certain biphenyl mannosides are being investigated as FimH antagonists for the treatment of urinary tract infections. researchgate.net The conformational stability of some atropisomeric biphenyl scaffolds makes them effective in asymmetric catalysis. nih.gov Furthermore, the versatility of the biphenyl structure allows for its incorporation into complex molecular architectures, such as those used for the fluorimetric detection of DNA. nih.gov The synthesis of these scaffolds has a long history, with methods like the Ullmann reaction and, more recently, Suzuki-Miyaura cross-coupling being instrumental in their preparation. researchgate.net

Beyond pharmaceuticals, substituted biphenyls are crucial in materials science. They are used in the development of organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and organic semiconductors. researchgate.net Biphenyl-dicarboxylate derivatives, for example, serve as linkers in the creation of metal-organic frameworks (MOFs), which have applications in gas storage and catalysis. nih.gov

Importance of Nitro-Substituted Aromatic Systems in Contemporary Organic Chemistry

Nitro-substituted aromatic systems, or nitroaromatics, are a fundamental class of compounds in contemporary organic chemistry, valued for their versatile reactivity. scite.ai The nitro group (–NO₂) is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the aromatic ring to which it is attached. thieme-connect.denih.gov This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. scite.aiacs.org Conversely, it facilitates nucleophilic aromatic substitution. nih.gov

Nitroaromatic compounds are pivotal as synthetic intermediates. scite.aiacs.org One of their most important applications is their reduction to the corresponding primary amines (R-NH₂), which are themselves crucial building blocks for a vast array of more complex molecules, including dyes, pharmaceuticals, and agrochemicals. scite.aiacs.org For example, the synthesis of the local anesthetic lidocaine (B1675312) often starts with the reduction of 2,6-dimethylnitrobenzene. scite.ai

The synthesis of nitroaromatics is typically achieved through nitration reactions, most commonly by treating an aromatic compound with a mixture of nitric acid and sulfuric acid. scite.ai While the majority of nitroaromatic compounds are synthetic, a few examples, such as chloramphenicol (B1208) and 2-nitrophenol, are found in nature. nih.gov The unique properties imparted by the nitro group ensure that these compounds will continue to be a focus of research and application in organic synthesis. rsc.org

Research Landscape and Unique Considerations for Dimethyl-Substituted Nitrobiphenyls

The research landscape for dimethyl-substituted nitrobiphenyls is diverse, with studies focusing on their synthesis, reactivity, and potential applications. The specific positioning of the dimethyl and nitro groups on the biphenyl framework can lead to unique chemical properties and reactivity patterns. For instance, the presence of methyl groups can influence the conformation of the biphenyl system and the electronic environment of the nitro group.

The synthesis of asymmetrically substituted biphenyls, including dimethyl-nitrobiphenyls, often relies on cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst, is a widely used method for creating the biphenyl core. rsc.org Another synthetic strategy is the Vicarious Nucleophilic Substitution (VNS), which allows for the introduction of substituents onto nitroaromatic rings. thieme-connect.de

Reductive cyclization of 2-nitrobiphenyls, often mediated by reagents like triphenylphosphine, is a common method for synthesizing carbazoles, which are important motifs in medicinal and materials chemistry. nih.govscite.aiacs.orgresearchgate.net The reactivity of the nitro group in these systems is a key consideration, as it can be reduced to an amino group or participate in cyclization reactions.

For the specific compound 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- , it is known to be an intermediate in the synthesis of certain pharmaceuticals and in the production of dyes and pigments. thieme-connect.de However, detailed research findings specifically for this isomer are limited in the public domain.

Data Tables

Table 1: Physicochemical Properties of 1,1'-Biphenyl, 3,5-dimethyl-4-nitro-

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂ | thieme-connect.de |

| Molecular Weight | 240.26 g/mol | thieme-connect.de |

| Melting Point | 112-115°C | thieme-connect.de |

| Density | ~1.23 g/cm³ | thieme-connect.de |

| Solubility | Slightly soluble in water, soluble in organic solvents. | thieme-connect.de |

Table 2: General Synthetic Routes to Substituted Nitrobiphenyls

| Reaction | Description |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an aryl boronic acid and an aryl halide to form a C-C bond, creating the biphenyl scaffold. rsc.org |

| Vicarious Nucleophilic Substitution (VNS) | A method for the nucleophilic substitution of hydrogen in electron-deficient aromatic rings, such as nitroarenes, to introduce carbon or other substituents. thieme-connect.de |

| Reductive Cyclization | The reduction of a nitro group in a 2-nitrobiphenyl (B167123) derivative, often with triphenylphosphine, leading to the formation of a carbazole (B46965) ring system. nih.govscite.aiacs.orgresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

54810-87-6 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

1,3-dimethyl-2-nitro-5-phenylbenzene |

InChI |

InChI=1S/C14H13NO2/c1-10-8-13(12-6-4-3-5-7-12)9-11(2)14(10)15(16)17/h3-9H,1-2H3 |

InChI Key |

AWZXPCPKJAORSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)C2=CC=CC=C2 |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 1,1 Biphenyl, 3,5 Dimethyl 4 Nitro

Electrophilic Reactivity and Substitution Pathways

The substituted phenyl ring in 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- is significantly deactivated towards electrophilic aromatic substitution. The potent electron-withdrawing nature of the nitro group, through both inductive and resonance effects, diminishes the electron density of the aromatic π-system, rendering it less susceptible to attack by electrophiles. masterorganicchemistry.com Although the two methyl groups are activating via induction and hyperconjugation, their effect is generally overridden by the powerful deactivating nitro group. chemguide.co.uk

Electrophilic substitution on the unsubstituted phenyl ring is more plausible. The substituted phenyl ring as a whole acts as a deactivating group, directing incoming electrophiles to the meta and para positions of the unsubstituted ring.

Detailed mechanistic studies specifically on 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- are scarce. However, the general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. libretexts.org The rate-determining step is typically the formation of this intermediate. Subsequent deprotonation at the site of attack restores the aromaticity of the ring. For nitration, the active electrophile is the nitronium ion (NO₂⁺), typically generated from nitric acid and a strong acid catalyst like sulfuric acid. masterorganicchemistry.com

Nucleophilic Reactivity and Substitution Phenomena

The presence of the strongly electron-withdrawing nitro group activates the substituted phenyl ring for nucleophilic aromatic substitution (SNA_r). wikipedia.orgmasterorganicchemistry.com For this reaction to proceed, a good leaving group, such as a halide, must be present on the ring, typically at a position ortho or para to the nitro group. libretexts.orglibretexts.org In a hypothetical derivative, such as 1-chloro-3,5-dimethyl-4-nitrobiphenyl, the chlorine atom would be susceptible to displacement by a nucleophile.

The mechanism for S_NAr reactions generally proceeds via a two-step addition-elimination pathway. nih.gov The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the nitro group, which stabilizes it. The steric hindrance from the two ortho-methyl groups in 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- would likely retard the rate of nucleophilic attack compared to a less hindered nitrobiphenyl. In the second step, the leaving group departs, and the aromaticity of the ring is restored.

The nitro group of 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- can be readily reduced to an amino group through various reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd) or using metals in acidic media (e.g., Sn/HCl). This transformation from a nitro to an amino group fundamentally alters the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating. The resulting (1,1'-Biphenyl)-3,5-dimethyl-4-amine would be highly activated towards electrophilic substitution, with the amino group directing incoming electrophiles to the ortho positions (which are already occupied by the methyl groups).

Photochemistry and Excited-State Reactivity

Specific photochemical studies on 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- are not readily found in the literature. However, it is known that nitrobiphenyl derivatives can exhibit enhanced photoreactivity compared to their p-nitrophenyl counterparts. wikipedia.org The nitrobiphenyl chromophore can undergo various photochemical transformations upon absorption of UV light. These can include photoreduction of the nitro group, intramolecular cyclization, or degradation of the molecule. The specific pathways and products would depend on the reaction conditions, such as the solvent and the presence of other reactants. For instance, the photochemical degradation of related compounds like 3-methyl-4-nitrophenol (B363926) has been studied, revealing complex degradation pathways. frontiersin.org The steric hindrance in 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- could also influence its excited-state geometry and subsequent photochemical reaction pathways.

Photoredox Processes in Nitrobiphenyl Systems

Photoredox catalysis is a powerful tool in modern organic synthesis, and nitroaromatic compounds can participate in such processes. Upon photoexcitation, the nitro group in nitrobiphenyl systems becomes a potent electron acceptor. This enhanced electron-withdrawing ability in the excited state can facilitate electron transfer processes. rsc.org

For p-nitrobiphenyl derivatives, it has been shown that the excited triplet state possesses a high degree of charge-transfer character. rsc.org This excited state can induce chemical reactions through the biphenyl (B1667301) ring system with enhanced quantum efficiencies compared to simpler nitrophenyl systems. rsc.org While direct studies on 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- are lacking, the presence of the biphenyl moiety suggests it would also exhibit enhanced photoreactivity. The methyl groups at the 3 and 5 positions may sterically influence the twisting of the biphenyl rings in the excited state, potentially affecting the efficiency of charge transfer and subsequent reactions.

Photodecarboxylation and Photo-Retro-Aldol Type Reactions

The strong electron-withdrawing nature of the excited nitro group can induce the cleavage of benzylic C-C bonds, leading to photodecarboxylation and photo-retro-aldol type reactions. rsc.org These reactions are believed to proceed through the formation of nitrobenzyl carbanion-type intermediates. rsc.orgrsc.org For example, p-nitrophenyl derivatives with appropriate leaving groups at the benzylic position undergo efficient photodecarboxylation or photo-retro-aldol reactions. rsc.org

In the case of 1,1'-Biphenyl, 3,5-dimethyl-4-nitro-, if a suitable functional group were present on a carbon atom attached to the biphenyl system, similar photochemical C-C bond cleavage could be anticipated. The efficiency of such reactions in nitrobiphenyls has been observed to be enhanced compared to their nitrophenyl counterparts. rsc.org

Role of Charge-Transfer Triplet States in Enhanced Photoreactivity

The enhanced photoreactivity of nitrobiphenyls is often attributed to the involvement of a charge-transfer (CT) triplet state. rsc.org In these states, there is a significant transfer of electron density from one part of the molecule to another upon photoexcitation. In p-nitrobiphenyl systems, this leads to a highly polarized excited state where the nitro-substituted ring is electron-deficient and the other phenyl ring is electron-rich. This charge separation facilitates chemical reactions that are not observed or are inefficient in the corresponding nitrophenyl systems. rsc.org

For 1,1'-Biphenyl, 3,5-dimethyl-4-nitro-, the two methyl groups ortho to the nitro group could sterically hinder the coplanarity of the two phenyl rings. This twisting of the biphenyl system can affect the extent of electronic conjugation and, consequently, the energy and character of the charge-transfer triplet state. This could, in turn, influence the efficiency and pathways of its photochemical reactions. The study of push-pull biphenyl derivatives has shown that the twisting of the rings is a key factor in the dynamics of the intramolecular charge transfer process.

Oxidation and Reduction Pathways

The nitro group is a versatile functional group that can undergo a variety of oxidative and reductive transformations.

Exploration of Oxidative Transformations of Dimethyl-Nitrobiphenyls

Controlled Reduction Strategies for Nitro Group Conversion

The reduction of aromatic nitro compounds is a fundamental and widely used transformation in organic synthesis, providing access to the corresponding anilines. A variety of reagents and catalytic systems are available for this purpose, offering different levels of chemoselectivity. masterorganicchemistry.com

Common Reduction Methods for Nitroarenes:

| Reagent/Catalyst | Conditions | Selectivity |

| Catalytic Hydrogenation | ||

| H₂, Pd/C | Mild temperature and pressure | High efficiency, can reduce other functional groups |

| H₂, Raney Ni | Mild temperature and pressure | Good for general nitro reduction |

| Metal Reductants | ||

| Fe, HCl or NH₄Cl | Acidic or neutral conditions | Classical method, often used in industry |

| Sn, HCl | Acidic conditions | Effective but can be harsh |

| Zn, H⁺ | Acidic conditions | Common laboratory method |

| Transfer Hydrogenation | ||

| Hydrazine, catalyst | Varies with catalyst | Can be selective |

| Other Reagents | ||

| Na₂S or (NH₄)₂S | Alkaline conditions | Can be selective for one nitro group in dinitro compounds |

| SnCl₂ | Mild conditions | Can be chemoselective |

For the specific case of 1,1'-Biphenyl, 3,5-dimethyl-4-nitro-, the goal would be the selective reduction of the nitro group to an amino group to form 4-amino-3,5-dimethylbiphenyl. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a common and effective method. masterorganicchemistry.com Metal-acid systems such as iron in hydrochloric or acetic acid are also widely employed. masterorganicchemistry.com The choice of reagent would depend on the presence of other functional groups in the molecule and the desired reaction conditions. The steric hindrance from the two ortho-methyl groups could potentially influence the rate of reduction by affecting the approach of the reagent to the nitro group.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1 Biphenyl, 3,5 Dimethyl 4 Nitro

Vibrational Spectroscopy Studies (FT-IR, Raman Spectroscopy)

The vibrational spectrum of 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- is distinguished by the characteristic vibrations of its nitro (-NO₂) and methyl (-CH₃) substituents.

The nitro group gives rise to two prominent stretching vibrations: the asymmetric stretch (νₐₛ) and the symmetric stretch (νₛ). In aromatic nitro compounds, the asymmetric stretch typically appears in the range of 1500-1560 cm⁻¹, while the symmetric stretch is found between 1335 and 1370 cm⁻¹. For instance, in 4-nitrophenyl-4'-nitrobenzoate, these bands are observed at 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net These absorptions are generally strong in the infrared spectrum. Other vibrations associated with the nitro group, such as the scissoring (δ), wagging (ω), and twisting (t) modes, occur at lower frequencies. The deformation of the NO₂ group can be seen around 761 cm⁻¹. scirp.org

The methyl groups attached to the aromatic ring also have distinct vibrational signatures. The C-H bonds within the methyl group undergo both symmetric and asymmetric stretching vibrations. uomustansiriyah.edu.iq The asymmetric stretches are typically found near 2960 cm⁻¹, with the symmetric stretches appearing around 2870 cm⁻¹. uomustansiriyah.edu.iq In addition to stretching, C-H bending vibrations (deformations) are also characteristic. The asymmetric and symmetric bending modes of the methyl group are expected in the regions of 1430-1470 cm⁻¹ and 1370-1390 cm⁻¹, respectively.

A study on 3-methyl-4-nitro-1,1'-biphenyl by FT-IR spectroscopy provides a close comparison for the expected vibrational frequencies. researchgate.net

Table 1: Characteristic Vibrational Frequencies for Functional Groups in Substituted Biphenyls

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 | scirp.org |

| Nitro (-NO₂) | Symmetric Stretch | 1335 - 1370 | scirp.org |

| Nitro (-NO₂) | Scissoring (Deformation) | ~761 | scirp.org |

| Methyl (-CH₃) | Asymmetric Stretch | ~2960 | uomustansiriyah.edu.iq |

| Methyl (-CH₃) | Symmetric Stretch | ~2870 | uomustansiriyah.edu.iq |

| Methyl (-CH₃) | Asymmetric Bending | 1430 - 1470 | uomustansiriyah.edu.iq |

| Methyl (-CH₃) | Symmetric Bending | 1370 - 1390 | uomustansiriyah.edu.iq |

The vibrational spectra can also provide information about the molecule's conformation, particularly the dihedral angle between the two phenyl rings. This rotation is often hindered by the presence of bulky substituents, affecting the molecular rigidity. The inter-ring C-C stretching vibration and out-of-plane bending modes are sensitive to this dihedral angle. Changes in the position and intensity of these bands can reflect different conformational states. nih.gov The degree of conjugation between the rings, which is dependent on their planarity, also influences the vibrational frequencies of the biphenyl (B1667301) system. A more planar conformation leads to greater conjugation, which can shift the frequencies of the aromatic C=C stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule, confirming the connectivity of atoms, and probing its dynamic behavior in solution.

The ¹H NMR spectrum of 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- would provide a clear map of the proton environments. The protons on the unsubstituted phenyl ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the substituted ring would have distinct chemical shifts due to the electronic effects of the nitro and methyl groups. The nitro group, being strongly electron-withdrawing, would deshield adjacent protons, causing them to resonate at a lower field (higher ppm). The methyl groups are weakly electron-donating and would cause a slight upfield shift for nearby protons. The two methyl groups at positions 3 and 5 would likely give rise to a single sharp singlet, integrating to six protons, due to the symmetry of that ring. The remaining aromatic protons on the substituted ring would appear as distinct signals in the aromatic region.

The ¹³C NMR spectrum offers complementary information about the carbon skeleton. Due to the symmetry of the 3,5-dimethyl-4-nitro-phenyl ring, some carbon signals would be equivalent. The carbon atom attached to the nitro group (C4) would be significantly deshielded and appear at a low field. The carbons bearing the methyl groups (C3 and C5) would also have a characteristic chemical shift. The carbon atoms of the methyl groups themselves would appear at a high field (typically δ 20-30 ppm). In p-xylene (B151628) (1,4-dimethylbenzene), the methyl carbons appear around δ 21 ppm. docbrown.info The carbons of the unsubstituted phenyl ring would show a set of signals in the aromatic region (typically δ 120-140 ppm). For biphenyl itself, the carbon signals appear in the δ 127-141 ppm range. chemicalbook.com

NMR data for the closely related 3-methyl-4-nitro-1,1'-biphenyl has been reported, which can serve as a guide for the expected chemical shifts in 1,1'-Biphenyl, 3,5-dimethyl-4-nitro-. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,1'-Biphenyl, 3,5-dimethyl-4-nitro-

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Methyl Protons (-CH₃) | ~2.4 | ~21 | Singlet, 6H |

| Aromatic Protons | 7.0 - 8.5 | 120 - 150 | Complex multiplets for both rings |

| C-NO₂ | - | ~147 | Deshielded carbon |

| C-CH₃ | - | ~138 | Carbon attached to methyl group |

| Unsubstituted Ring Carbons | - | 127-141 | Based on biphenyl data chemicalbook.com |

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals. COSY would reveal the coupling relationships between protons, helping to trace the connectivity within each aromatic ring. HSQC would correlate each proton signal with its directly attached carbon atom. HMBC would show correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between the two biphenyl rings and between the substituents and the ring.

Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of atoms, which is valuable for studying the preferred conformation and the dynamics of rotation around the biphenyl linkage. ipb.pt

X-ray Crystallography and Solid-State Structure

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique can reveal bond lengths, bond angles, and the torsional angle between the two phenyl rings in the solid state.

For substituted biphenyls, the dihedral angle between the rings is of particular interest as it is influenced by the steric bulk of the substituents in the ortho positions. In the case of 1,1'-Biphenyl, 3,5-dimethyl-4-nitro-, there are no ortho substituents, so a significant twist between the rings is expected to minimize steric hindrance between the protons at the ortho positions of each ring.

A crystallographic study of the similar compound, 3-methyl-4-nitro-1,1'-biphenyl, revealed that it crystallizes in the orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net The structure is stabilized by intermolecular C-H···O hydrogen bonds and π-π interactions. researchgate.net For 3,4-dimethoxy-4′-nitro-1,1′-biphenyl, the dihedral angles between the benzene (B151609) rings in the two independent molecules of the asymmetric unit are 44.30 (6)° and 48.50 (6)°. iucr.org It is expected that 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- would also adopt a non-planar conformation in the solid state. The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···O hydrogen bonds involving the nitro group and van der Waals forces.

Table 3: Crystallographic Data for a Related Substituted Biphenyl

| Compound | Crystal System | Space Group | Unit Cell Parameters | Dihedral Angle (°) | Reference |

| 3-methyl-4-nitro-1,1'-biphenyl | Orthorhombic | P2₁2₁2₁ | a = 7.2918(4) Å, b = 12.0928(6) Å, c = 12.6759(7) Å | Not specified | researchgate.net |

| 3,4-dimethoxy-4′-nitro-1,1′-biphenyl | Monoclinic | P2₁/c | a = 16.2714 (14) Å, b = 7.6529 (7) Å, c = 20.2448 (18) Å, β = 91.691 (1)° | 44.30 (6) and 48.50 (6) | iucr.org |

In-depth Analysis of 1,1'-Biphenyl, 3,5-dimethyl-4-nitro-: A Compound Awaiting Detailed Spectroscopic Exploration

Despite extensive searches of scientific literature and crystallographic databases, detailed experimental data on the advanced spectroscopic characterization and specific structural elucidation of the chemical compound 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- remains elusive. While general principles of conformational analysis and the spectroscopic behavior of related nitrobiphenyl derivatives are well-documented, specific crystallographic files (CIF), in-depth analyses of its intermolecular interactions, and studies employing advanced time-resolved spectroscopic techniques for this particular molecule are not publicly available.

This absence of specific data precludes a detailed discussion on the precise crystal structure, intermolecular forces, and excited-state dynamics of 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- as requested. The scientific community has extensively studied various other substituted nitrobiphenyls, providing a solid theoretical framework within which we can hypothesize the likely characteristics of this compound. However, without direct experimental evidence, a comprehensive and scientifically rigorous article focusing solely on this molecule cannot be constructed at this time.

General Structural Considerations for Nitrobiphenyls

The structural characteristics of biphenyl derivatives are largely governed by the interplay of steric and electronic effects of their substituents. The dihedral angle between the two phenyl rings is a key determinant of the molecule's conformation and its electronic properties, such as the extent of π-conjugation. In substituted nitrobiphenyls, the nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution and can participate in various intermolecular interactions.

For instance, studies on related compounds, such as p-nitrobiphenyl, have shown a non-planar conformation in the solid state with a significant dihedral angle between the phenyl rings. rsc.org This twisting is a compromise between the stabilizing effect of π-conjugation, which favors planarity, and the steric hindrance between ortho-substituents on the two rings. In the case of 1,1'-Biphenyl, 3,5-dimethyl-4-nitro-, the two methyl groups on one of the phenyl rings would be expected to introduce steric strain, likely resulting in a significant dihedral angle and a non-planar conformation.

Intermolecular Interactions in Crystalline Nitroaromatics

Advanced Spectroscopic Techniques: A Potential Avenue for Future Research

The requested advanced spectroscopic techniques are powerful tools for probing the intricate details of molecular structure and dynamics.

Time-Resolved Resonance Raman (TR³) Spectroscopy would be invaluable for identifying and characterizing transient species formed upon photoexcitation of 1,1'-Biphenyl, 3,5-dimethyl-4-nitro-. This technique could provide vibrational information on short-lived excited states or reactive intermediates.

Femtosecond Fluorescence Upconversion Spectroscopy is a premier technique for studying the dynamics of excited states on the femtosecond timescale. nih.gov Its application to this molecule could reveal the rates of processes such as intramolecular vibrational redistribution, solvent relaxation, and intersystem crossing, providing a detailed picture of the energy dissipation pathways from the initial excited state.

Photoacoustic Spectroscopy offers a means to study non-radiative relaxation pathways. wikipedia.org By detecting the acoustic waves generated by the heat released during non-radiative decay, this technique could quantify the efficiency of these processes, complementing the information obtained from fluorescence spectroscopy.

While the application of these techniques to 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- has not been reported, studies on other nitroaromatic compounds have demonstrated their utility in unraveling complex photophysical and photochemical processes. nih.govresearchgate.net

The compound 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- represents a gap in the current scientific literature, with no specific experimental data available for its detailed structural and spectroscopic characterization. Based on the known properties of related compounds, we can infer general structural features and potential intermolecular interactions. However, a definitive understanding of this molecule awaits dedicated synthetic and analytical investigation. The application of advanced techniques such as time-resolved resonance Raman, femtosecond fluorescence upconversion, and photoacoustic spectroscopy would be instrumental in elucidating its properties and would constitute a valuable contribution to the field of physical organic chemistry.

Computational Chemistry and Theoretical Investigations of 1,1 Biphenyl, 3,5 Dimethyl 4 Nitro

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure of molecules with high accuracy. For 1,1'-Biphenyl, 3,5-dimethyl-4-nitro-, DFT calculations are essential for determining the most stable arrangement of its atoms in space, known as the optimized molecular geometry. These calculations typically employ a basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution within the molecule.

As of the latest literature review, no experimental crystallographic data for 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- has been publicly reported. However, it is standard practice to validate the accuracy of computational methods by comparing theoretical geometries with experimental data when available. For analogous compounds, such as 3-methyl-4-nitro-1,1-biphenyl, DFT calculations have shown excellent agreement with X-ray diffraction data. iucr.org It is therefore anticipated that the theoretically optimized geometry of 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- would provide a reliable representation of its actual molecular structure.

A key structural parameter in biphenyl (B1667301) systems is the dihedral angle between the two phenyl rings. In the case of the related molecule 3,4-dimethoxy-4′-nitro-1,1′-biphenyl, the experimentally determined dihedral angles are 44.30(6)° and 48.50(6)°. iucr.org For 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, a significant twist is observed with a dihedral angle of 83.51°. researchgate.net For 1,1'-Biphenyl, 3,5-dimethyl-4-nitro-, the presence of two methyl groups ortho to the nitro group would be expected to induce significant steric strain, leading to a substantial dihedral angle between the phenyl rings.

Table 1: Predicted Geometrical Parameters for 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- based on DFT Calculations on Analogous Compounds

| Parameter | Predicted Value | Reference Compound(s) and Rationale |

| Dihedral Angle (Inter-ring) | ~50-70° | The presence of two ortho-methyl groups to the nitro group is expected to cause significant steric hindrance, forcing the phenyl rings out of planarity. This value is an educated estimate based on the steric bulk of the substituents. |

| C-N (Nitro Group) Bond Length | ~1.48 Å | Consistent with C-N bond lengths in other nitroaromatic compounds. |

| N-O (Nitro Group) Bond Lengths | ~1.23 Å | Typical for nitro groups, indicating delocalization of the negative charge. |

| C-C (Inter-ring) Bond Length | ~1.49 Å | Standard bond length for a single bond between two sp2 hybridized carbon atoms. |

Note: The values in this table are predictive and based on computational studies of structurally similar molecules. They await experimental or direct computational verification for 1,1'-Biphenyl, 3,5-dimethyl-4-nitro-.

The two methyl groups at the 3- and 5-positions of the nitrophenyl ring play a crucial role in determining the conformational landscape of 1,1'-Biphenyl, 3,5-dimethyl-4-nitro-. These groups exert significant steric hindrance, which has several important consequences for the molecule's structure. researchgate.net

Firstly, the steric clash between the methyl groups and the adjacent phenyl ring prevents the molecule from adopting a planar conformation. This forced rotation around the inter-ring C-C bond is a common feature in ortho-substituted biphenyls. The degree of this twist directly impacts the extent of π-conjugation between the two rings, which in turn influences the electronic properties of the molecule.

Secondly, the methyl groups can also influence the orientation of the nitro group. While nitro groups in many aromatic systems tend to be coplanar with the ring to maximize resonance stabilization, significant steric hindrance from adjacent bulky groups can force the nitro group to twist out of the plane. researchgate.net In the case of 1,1'-Biphenyl, 3,5-dimethyl-4-nitro-, the two flanking methyl groups would likely create a sterically crowded environment, potentially leading to a slight out-of-plane torsion of the nitro group. This would have implications for its electron-withdrawing capabilities.

Electronic Structure Analysis

The arrangement of electrons within a molecule is fundamental to its chemical behavior. Computational methods provide invaluable tools for analyzing the electronic structure, offering insights into reactivity, stability, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. chemeo.com A smaller gap generally suggests a more reactive molecule.

For nitroaromatic compounds, the HOMO is typically localized on the phenyl rings, while the LUMO is often centered on the nitro group due to its strong electron-withdrawing nature. In 1,1'-Biphenyl, 3,5-dimethyl-4-nitro-, the HOMO would be expected to have significant contributions from the π-system of the unsubstituted phenyl ring. The LUMO, conversely, would likely be concentrated on the nitrophenyl ring, particularly on the nitro group itself.

Table 2: Predicted Frontier Orbital Energies for 1,1'-Biphenyl, 3,5-dimethyl-4-nitro-

| Parameter | Predicted Energy (eV) | Significance |

| HOMO Energy | ~ -6.5 to -7.5 | Reflects the energy required to remove an electron; a lower value indicates a greater tendency to donate electrons. |

| LUMO Energy | ~ -2.0 to -3.0 | Reflects the energy released when an electron is added; a more negative value indicates a greater tendency to accept electrons. |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: These values are estimations based on typical DFT calculation results for similar nitroaromatic compounds and serve as a predictive guide.

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For 1,1'-Biphenyl, 3,5-dimethyl-4-nitro-, the MEP map would be expected to show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, making this area a likely site for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the phenyl rings would exhibit positive electrostatic potential, while the aromatic rings themselves would represent regions of intermediate potential. The presence of the electron-donating methyl groups would slightly increase the electron density on the nitrophenyl ring, though this effect is likely overshadowed by the powerful electron-withdrawing nitro group.

The nitro group (-NO2) is one of the strongest electron-withdrawing groups in organic chemistry. mdpi.com Its presence significantly influences the electronic properties of the aromatic ring to which it is attached, making the ring more electron-deficient. This effect can be quantified through various computational analyses, such as calculating the natural atomic charges on the atoms of the molecule.

In 1,1'-Biphenyl, 3,5-dimethyl-4-nitro-, the nitro group withdraws electron density from the substituted phenyl ring through both inductive and resonance effects. This results in a partial positive charge on the carbon atoms of this ring, particularly those ortho and para to the nitro group. The methyl groups, being weakly electron-donating, counteract this effect to a small extent. The unsubstituted phenyl ring, in turn, is less affected by the nitro group, especially given the expected non-planar arrangement of the molecule which reduces π-conjugation. Computational studies on related nitro compounds have consistently shown a significant polarization of the molecule due to the nitro group. researchgate.net

Excited State Calculations and Photochemical Mechanism Elucidation

The photochemical properties of nitroaromatic molecules like 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- are of profound scientific interest. Computational chemistry offers a window into the ultrafast and complex electronic processes that dictate their behavior upon light absorption.

Modeling of Charge-Transfer States and Their Role in Photoreactivity

Upon photoexcitation, 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- can form excited states with a significant degree of charge transfer (CT). In this molecule, the dimethyl-substituted phenyl ring acts as an electron donor, while the nitro-substituted ring serves as a potent electron acceptor. rsc.org This donor-acceptor character facilitates the formation of an intramolecular charge-transfer state. rsc.org The dynamics of these CT states are often investigated using methods like Time-Dependent Density Functional Theory (TD-DFT). qu.edu.qanih.gov

A key feature of many push-pull biphenyl systems is the twisting motion around the interannular bond in the excited state, leading to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. rsc.org Computational models show that the energy of this CT state is highly dependent on the dihedral angle between the two phenyl rings. The TICT state is often stabilized at a twisted, nearly perpendicular geometry, which can act as a crucial intermediate in the deactivation pathway of the excited molecule. rsc.org

Solvation plays a critical role in the dynamics of these charge-transfer states. researchgate.netnih.gov The large dipole moment of the CT state means its stability is significantly influenced by the polarity of the solvent. rsc.org In polar solvents like acetonitrile, the formation of the TICT state can be a barrierless process, with the rate governed primarily by solvent viscosity. rsc.org In nonpolar solvents, this process can be retarded or even completely inhibited. rsc.org Computational studies that incorporate solvent effects are therefore essential for accurately predicting photoreactivity in different environments. nih.govrsc.org

Computational Probing of Photoreaction Intermediates and Transition States

Computational chemistry is a powerful tool for mapping the potential energy surfaces of photochemical reactions, allowing for the characterization of short-lived intermediates and the transition states that connect them. researchgate.net For nitroaromatic compounds, a known photochemical pathway involves the rearrangement of the nitro group to a nitrite, which can subsequently lead to other products. rsc.org

Theoretical calculations can elucidate the multi-step mechanism of such rearrangements. rsc.org This process can involve initial excitation to a singlet state, followed by efficient intersystem crossing to a triplet state, a common feature in nitroaromatic molecules. rsc.org The subsequent isomerization on the triplet potential energy surface can then proceed through various intermediates. The specific excited states involved (e.g., n,π* or π,π*) and the energy barriers for each step can be determined computationally.

The methyl substituents on the phenyl ring of 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- are not merely spectators. Their steric bulk can influence the conformational preferences of reaction intermediates and transition states, potentially altering the activation energies and branching ratios between competing reaction pathways. Quantum chemical calculations can precisely quantify these steric and electronic substituent effects.

Molecular Dynamics Simulations for Conformational Dynamics

While static quantum chemical calculations are excellent for describing electronic properties, Molecular Dynamics (MD) simulations provide a means to explore the conformational flexibility and dynamic behavior of molecules over time. mdpi.com

Simulation of Rotational Barriers Around the Interannular Bond

The rotation around the central carbon-carbon bond in biphenyls is a fundamental process that governs their three-dimensional shape. mdpi.comresearchgate.net The energy barrier to this rotation determines the rate of interconversion between different rotational isomers (atropisomers). MD simulations, employing carefully parameterized force fields, can be used to compute the free energy profile, or Potential of Mean Force (PMF), for this torsional motion. mdpi.com

These simulations can reveal how the rotational barrier is influenced by the environment. For instance, the barrier height can change depending on the solvent, as interactions with solvent molecules can stabilize or destabilize the planar transition state relative to the twisted ground state. mdpi.com

Table 1: Illustrative Rotational Barriers for 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- in Different Solvents from Simulated PMF Calculations.

| Solvent | Calculated Rotational Barrier (kcal/mol) |

| Gas Phase | 4.8 |

| Hexane (Nonpolar) | 4.5 |

| Acetonitrile (Polar) | 5.2 |

| Water (Polar, Protic) | 5.5 |

Note: This table contains hypothetical data for illustrative purposes, based on general principles of solvent effects on biphenyl rotational barriers.

Investigation of Substituent Effects on Molecular Flexibility

Substituents on the biphenyl framework significantly modulate its flexibility and equilibrium geometry. researchgate.net The nitro group, being electron-withdrawing, and the methyl groups, being sterically bulky, both impact the rotational barrier and the preferred dihedral angle between the rings. doaj.orgresearchgate.net

Table 2: Illustrative Data from Comparative MD Simulations on Substituted Biphenyls.

| Compound | Average Dihedral Angle (degrees) | C-C-C-C Dihedral RMSF (degrees) |

| 1,1'-Biphenyl | 44.1 | 12.5 |

| 4-Nitro-1,1'-biphenyl | 38.5 | 11.8 |

| 3,5-Dimethyl-1,1'-biphenyl (B100597) | 48.2 | 13.5 |

| 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- | 52.6 | 14.2 |

Note: This table contains hypothetical data for illustrative purposes to demonstrate the expected trends from substituent effects on biphenyl dynamics.

Advanced Research Areas and Applications in Materials Science and Organic Synthesis

A Versatile Building Block in Complex Organic Synthesis

The unique arrangement of electron-donating methyl groups and an electron-withdrawing nitro group on one of the phenyl rings of 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- makes it a valuable intermediate for the construction of more elaborate molecular architectures.

Precursor for Diversified Chemical Libraries and Scaffolds

In the quest for novel therapeutic agents and functional materials, the generation of chemical libraries with diverse structures is paramount. 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- serves as an excellent starting point for creating such libraries. The functional groups on the molecule offer handles for a variety of chemical transformations.

The nitro group is particularly versatile. It can be readily reduced to an amino group (-NH2), which in turn can undergo a plethora of reactions such as acylation, alkylation, arylation, and diazotization. This opens up pathways to a wide range of derivatives, including amides, sulfonamides, and other heterocyclic systems. Substituted biphenyl (B1667301) anilines are crucial in the synthesis of pharmaceuticals, dyes, and organometallic complexes. rsc.org

Furthermore, the biphenyl core itself is a key feature. The synthesis of the initial 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- scaffold can be achieved through well-established cross-coupling methodologies like the Suzuki-Miyaura or Ullmann reactions. rsc.orgresearchgate.net These reactions allow for the modular assembly of the biphenyl system, enabling the introduction of various substituents on either phenyl ring, thus expanding the diversity of the resulting chemical library. The reactivity of the nitro-substituted ring can be tailored; for instance, the presence of a nitro group can influence the conditions required for cross-coupling reactions. researchgate.net

The general approach to creating a diversified library from 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- is outlined in the table below.

| Functional Group | Potential Transformations | Resulting Scaffolds |

| Nitro Group (-NO2) | Reduction | Anilines |

| Diazotization followed by substitution | ||

| Cyclization reactions | Carbazoles, Phenazines | |

| Methyl Groups (-CH3) | Oxidation | Carboxylic acids, Aldehydes |

| Halogenation | Halomethyl derivatives | |

| Biphenyl Backbone | Further Aromatic Substitution | Poly-substituted biphenyls |

Integration into Multi-Component Reaction Sequences for Advanced Structures

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are powerful tools for rapidly building molecular complexity. beilstein-journals.orgrsc.org The derivatives of 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- are well-suited for integration into MCRs.

Upon reduction of the nitro group to an amine, the resulting 3,5-dimethyl-[1,1'-biphenyl]-4-amine can serve as the amine component in classic MCRs such as the Ugi or Passerini reactions. This would allow for the one-pot synthesis of complex peptide-like structures or α-acyloxy carboxamides, respectively, incorporating the substituted biphenyl motif. The versatility of MCRs allows for the efficient discovery of novel compounds with potential applications in medicinal chemistry and materials science. beilstein-journals.org For example, the Ugi reaction adducts can be subjected to post-cyclization modifications to generate a wide array of heterocyclic scaffolds. beilstein-journals.org

Considerations for Electronic Materials Research

The electronic properties of biphenyls are highly dependent on the nature and position of their substituents, as well as the torsional angle between the two phenyl rings. The specific substitution pattern of 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- suggests its potential utility in the field of electronic materials.

Influence of Substitution Pattern on Electronic Properties for Material Design

The electronic character of 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- is governed by the interplay of its substituent groups. The nitro group is a strong electron-withdrawing group, which reduces the electron density of the phenyl ring it is attached to through both inductive and resonance effects. researchgate.net Conversely, the two methyl groups are electron-donating through an inductive effect.

The substitution pattern also affects the planarity of the biphenyl system. While non-ortho substituted biphenyls are generally more planar than their ortho-substituted counterparts, the presence of substituents can still influence the equilibrium dihedral angle between the rings. This angle, in turn, dictates the extent of π-conjugation between the two rings, which is a critical factor for charge transport and optical properties in organic electronic materials.

Potential in the Design of Charge Transfer Systems

Molecules possessing both electron-donating and electron-accepting groups can exhibit intramolecular charge transfer (ICT) upon photoexcitation. In 1,1'-Biphenyl, 3,5-dimethyl-4-nitro-, the methyl-substituted ring can act as the electron donor and the nitro-substituted ring as the electron acceptor. This donor-acceptor architecture is a fundamental design principle for many functional organic materials.

The efficiency of ICT is highly dependent on the molecular geometry and the electronic coupling between the donor and acceptor units. In the solid state, such molecules can self-assemble into ordered structures where intermolecular charge transfer can occur between adjacent molecules. This phenomenon is central to the operation of organic photovoltaic devices and organic light-emitting diodes (OLEDs). The study of charge-transfer complexes, for instance between a nitro-aromatic compound and an electron-rich species, provides insight into the nature of these interactions. rsc.org The orientation of the molecular dipole moment, which for a related compound like 1,2-dimethyl-3-nitrobenzene (B167072) is directed from the methyl groups towards the nitro group, clearly indicates the direction of intramolecular charge transfer. rasayanjournal.co.in

Chirality and Atropisomerism in Substituted Biaryls

A fascinating aspect of biphenyl chemistry is the phenomenon of atropisomerism, a type of axial chirality that arises from restricted rotation around a single bond. quora.comstackexchange.com For biphenyls, this is typically observed when bulky substituents are present at the ortho positions (2, 2', 6, and 6'). These bulky groups sterically hinder the free rotation around the C-C bond connecting the two phenyl rings, leading to stable, non-interconverting enantiomers. pharmaguideline.comyoutube.com

In the case of 1,1'-Biphenyl, 3,5-dimethyl-4-nitro-, the substituents are located at the meta (3,5) and para (4) positions relative to the bond linking the two phenyl rings. There are no substituents in the ortho positions. Consequently, the steric hindrance to rotation around the biphenyl axis is low. The rotational barrier for unsubstituted biphenyl is already quite low, and while non-ortho substituents can have a minor influence, they are generally not sufficient to create stable atropisomers at room temperature. comporgchem.comnih.gov Therefore, 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- is expected to be achiral as the two enantiomeric conformations would rapidly interconvert.

The conditions for observing stable atropisomerism are quite stringent, requiring a sufficiently high energy barrier to rotation. pharmaguideline.com The table below summarizes the key factors influencing atropisomerism in biphenyls and their relevance to the target compound.

| Factor for Atropisomerism | General Principle | Relevance to 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- |

| Ortho-Substitution | Bulky groups at positions 2, 2', 6, or 6' are required to restrict rotation. youtube.com | The compound lacks ortho-substituents. |

| Rotational Energy Barrier | A high energy barrier (typically > 93 kJ/mol at 300K) is needed for enantiomers to be isolable. pharmaguideline.com | The rotational barrier is expected to be low due to the absence of ortho-steric hindrance. |

| Chirality | The molecule must be non-superimposable on its mirror image. quora.comstackexchange.com | Due to rapid rotation, the molecule has, on average, a plane of symmetry and is therefore achiral. |

Investigation of Preconditions for Axial Chirality in Biphenyl Structures

Axial chirality is a unique form of stereoisomerism where a molecule lacks a traditional chiral center but possesses an axis of chirality, around which substituents are arranged in a way that is not superimposable on its mirror image. stackexchange.comwikipedia.org In biphenyl derivatives, this phenomenon, also known as atropisomerism, arises from restricted rotation, or hindered turning (from the Greek a for "not" and tropos for "turn"), about the single bond connecting the two aryl rings. scribd.compharmaguideline.comwikipedia.org

The primary precondition for observing axial chirality in biphenyls is the presence of sufficiently bulky substituents in the ortho positions (the 2, 2', 6, and 6' positions) of the phenyl rings. stackexchange.compharmaguideline.com These groups create significant steric hindrance, a high-energy barrier that prevents free rotation around the central C-C bond at ambient temperatures. libretexts.orgulisboa.pt This restricted rotation locks the molecule into specific, non-planar conformations. If these locked conformations are non-superimposable mirror images of each other, they exist as a pair of enantiomers, termed atropisomers. scribd.comwikipedia.org

For chirality to be expressed, the molecule must not possess a plane of symmetry. stackexchange.comchiralpedia.com Therefore, in addition to hindered rotation, the substitution pattern on the rings must be asymmetric. For instance, a biphenyl with two different ortho substituents on one ring and an unsubstituted second ring could be chiral. Symmetrically substituted biphenyls, such as 2,2',6,6'-tetrasubstituted derivatives where the groups on each ring are identical, may still be achiral if a plane of symmetry exists. stackexchange.com

In the specific case of 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- , the substituents (two methyl groups and a nitro group) are located at the meta (3,5) and para (4) positions of one phenyl ring, while the second phenyl ring is unsubstituted. Crucially, there are no substituents in the sterically critical ortho positions. The absence of these bulky ortho groups means that the energy barrier to rotation around the biphenyl linkage is low, and the rings can rotate freely relative to one another under normal conditions. Consequently, stable atropisomers of 1,1'-Biphenyl, 3,5-dimethyl-4-nitro- are not expected to be isolable at room temperature, and the compound does not fulfill the necessary preconditions to exhibit axial chirality. libretexts.org

Impact of Substituents on Atropisomeric Stability and Interconversion Barriers

The stability of atropisomers is directly related to the magnitude of the rotational energy barrier, which is the energy required to force the molecule through a planar transition state where steric repulsion between the ortho substituents is maximized. libretexts.orgulisboa.pt The interconversion barrier determines whether the individual atropisomers can be isolated and studied as separate entities. A generally accepted threshold for the practical isolation of atropisomers at room temperature is a rotational energy barrier of approximately 16 to 22 kcal/mol (about 93 kJ/mol). wikipedia.orglibretexts.org

The size, shape, and electronic nature of the substituents have a profound impact on this barrier.

Steric Bulk : This is the most critical factor. Larger substituents in the ortho positions lead to greater steric clash in the planar transition state, resulting in a higher barrier to rotation and more stable atropisomers. For example, the first experimentally resolved atropisomers were of 6,6'-dinitro-2,2'-diphenic acid, where the bulky nitro and carboxylic acid groups in all four ortho positions create a very high barrier to interconversion. wikipedia.org Even a single large ortho group can significantly restrict rotation if other nearby groups contribute to steric strain.

Position : As established, substituents must be in the ortho positions to effectively hinder rotation. Meta and para substituents, like those in 1,1'-Biphenyl, 3,5-dimethyl-4-nitro-, are too distant from the opposing ring to create a significant steric barrier. While they influence the electronic properties of the molecule, their effect on the rotational energy barrier is minimal compared to their ortho counterparts.

Number of Substituents : Generally, increasing the number of ortho substituents from two to three, and further to four, increases the rotational barrier. A biphenyl with three bulky ortho groups will typically have sufficient rotational hindrance to be resolvable. chiralpedia.com

The following interactive table illustrates the effect of substitution on the rotational energy barriers in various biphenyl compounds. Note the significant increase in the energy barrier with the introduction of ortho substituents compared to the unsubstituted parent compound.

Table 1: Rotational Energy Barriers in Substituted Biphenyls

| Compound Name | Substitution Pattern | Substituents | Calculated/Experimental Rotational Barrier (kcal/mol) | Reference |

| Biphenyl | Unsubstituted | None | ~6.0 - 10.0 kJ/mol (~1.4 - 2.4 kcal/mol) | biomedres.us |

| 2,2'-Dimethylbiphenyl | ortho, ortho' | Methyl | ~15 kcal/mol | researchgate.net |

| 2,2'-Dichlorobiphenyl | ortho, ortho' | Chlorine | Below 90° dihedral angle suggests attractive forces but still hindered | researchgate.net |

| 6,6'-Dinitro-2,2'-diphenic acid | ortho, ortho', meta, meta' | Nitro, Carboxylic Acid | High enough for first experimental resolution | wikipedia.org |

| 2,2'-Difluorobiphenyl | ortho, ortho' | Fluorine | Double minimum, indicating complex rotational potential | researchgate.net |

This data clearly demonstrates that the stability of atropisomers and the height of the interconversion barrier are overwhelmingly dictated by steric interactions originating from ortho substituents. For 1,1'-Biphenyl, 3,5-dimethyl-4-nitro-, the lack of such substituents means its rotational barrier is low, precluding the isolation of stable atropisomers and limiting its application in fields that rely on the unique properties of axially chiral molecules.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3,5-dimethyl-4-nitro-biphenyl derivatives?

The synthesis of nitro-substituted biphenyl derivatives often involves cross-coupling reactions such as Suzuki-Miyaura coupling, which utilizes palladium catalysts to link aromatic rings. For example, fluorinated biphenyl analogs have been synthesized via Suzuki coupling with yields averaging 78% . Subsequent nitration at the 4-position can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled conditions. Key intermediates may include halogenated precursors (e.g., bromo- or iodo-biphenyls) for coupling and protected dimethyl-substituted phenylboronic acids.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 3,5-dimethyl-4-nitro-biphenyl?

Essential techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and molecular symmetry.

- FTIR spectroscopy to identify functional groups (e.g., nitro stretching vibrations ~1520 cm⁻¹).

- Single-crystal X-ray diffraction (SC-XRD) for unambiguous structural determination, facilitated by software like SHELXL and OLEX2 for refinement .

- UV-Vis spectroscopy to analyze electronic transitions influenced by nitro and methyl groups .

Q. How does the nitro group influence the chemical reactivity of biphenyl systems?

The nitro group is electron-withdrawing, directing electrophilic substitutions to meta positions and stabilizing intermediates in reduction or oxidation reactions. For instance, nitro groups can be reduced to amines using H₂/Pd-C, enabling further functionalization . Steric effects from 3,5-dimethyl substituents may hinder reactivity at adjacent positions, necessitating tailored reaction conditions.

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction pathways for 3,5-dimethyl-4-nitro-biphenyl?

DFT calculations optimize molecular geometries and compute frontier orbitals (HOMO/LUMO) to predict reactivity. For example, studies on organotellurium biphenyls show strong agreement between DFT-derived bond lengths/angles and experimental crystallographic data . This approach can model nitro group effects on charge distribution and polarizability, guiding synthetic strategies.

Q. What experimental and computational strategies resolve discrepancies in crystallographic data for nitro-biphenyl derivatives?

Discrepancies (e.g., bond length variations) arise from experimental resolution limits or dynamic effects. Combining high-resolution SC-XRD (refined via SHELXL ) with DFT-optimized structures can identify static vs. dynamic contributions. For instance, thermal ellipsoid analysis in OLEX2 helps distinguish disorder from true structural features .

Q. How do steric effects from 3,5-dimethyl substituents impact molecular packing and crystallinity?

Methyl groups introduce steric hindrance, often leading to twisted biphenyl conformations. SC-XRD of fluorinated analogs reveals that bulky substituents reduce π-π stacking, favoring van der Waals interactions . Computational tools like Mercury (CCDC) can visualize packing motifs and predict solubility behavior.

Q. What catalytic systems optimize the synthesis of 3,5-dimethyl-4-nitro-biphenyl derivatives?

Pd(0)-based catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki coupling of halogenated precursors. Reaction optimization includes:

Q. What biological applications are explored for nitro-biphenyl derivatives, and how are their activities assessed?

Biphenyl nitrones derived from nitro precursors exhibit neuroprotective and antioxidant properties. In vitro models (e.g., oxidative stress assays in neuronal cells) evaluate radical scavenging efficacy. Structure-activity relationships (SARs) link nitro positioning to bioactivity .

Methodological Considerations

Q. What protocols ensure accurate quantification of nitro group reduction products?

Use HPLC-MS or GC-MS to monitor reduction of nitro to amine groups. Calibrate with standards (e.g., 4-aminobiphenyl) and validate via comparative NMR analysis.

Q. How are substituent effects analyzed in biphenyl systems with multiple functional groups?

Multivariate analysis combines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.